molecular formula C6H5NO4S B353498 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione CAS No. 91114-97-5

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No. B353498
CAS RN: 91114-97-5
M. Wt: 187.18g/mol
InChI Key: QXSJHXWCIHEKPX-UHFFFAOYSA-N
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Description

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a type of 1,3-diacarbonyl compound. These compounds are of great interest in the synthesis of metal complexes with a broad spectrum of pharmaceutical activity . They are good precursors for the synthesis of a diversity of Schiff bases and hydrazones through reactions with a variety of amines and hydrazines .


Synthesis Analysis

The synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves molecular modeling and docking studies of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .


Molecular Structure Analysis

The molecular structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is analyzed through spectroscopy, thermal analysis, electrical properties, DNA cleavage, antitumor, and antimicrobial activities .


Chemical Reactions Analysis

The chemical reactions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involve the synthesis of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are analyzed through reactions of (2,5-pyrrole)-bis (5,6-diphenyl- [1,2,4]-triazin-3-ylhydrazone) ligand, (H 2 L; H 2 BisT) with VO (II), Co (II), Ni (II) and several copper (II) salts, including NO 3−, AcO −, Cl − and SO 42−, in presence of LiOH (in molar ratio 1:2:2, ligand:LiOH:metal) afforded mono- and bi-nuclear metal complexes .

Scientific Research Applications

  • Synthesis of Substituted 1,5-Benzodiazepines : A study by Yuskovets, Uankpo, and Ivin (2006) demonstrated the use of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the synthesis of substituted 1,5-benzodiazepines through a three-component condensation process. This method provides a convenient route to these compounds (Yuskovets, Uankpo, & Ivin, 2006).

  • New Regioselective Synthesis of 1-Amino-6-Methyluracils : Yuskovets, Ivin, and Kirillova (2007) reported that this compound reacts with substituted hydrazines and carboxylic acid hydrazides to produce 1-amino-6-methyluracils, showcasing a novel and efficient synthesis method for these derivatives (Yuskovets, Ivin, & Kirillova, 2007).

  • Formation of Schiff Bases and Their Derivatives : Velikorodov et al. (2019) explored the reaction of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various carbamates to form Schiff bases. These were then used to synthesize several derivatives, demonstrating the compound's versatility in organic synthesis (Velikorodov et al., 2019).

  • Antimicrobial Metal Complexes : Adly (2012) described the synthesis of metal complexes using 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and their antimicrobial activities. This study highlights the potential biomedical applications of these complexes (Adly, 2012).

  • Potential Anticancer Activity : Ferreira et al. (2013) investigated the antitumor potential of derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione against human cancer cell lines. Their findings suggest that these derivatives may be promising agents in cancer therapy (Ferreira et al., 2013).

  • Heterocyclic System Synthesis : Another study by Yuskovets and Ivin (2007) showed the synthesis of a novel heterocyclic system, pyrimido[1,6-a][1,5]benzodiazepine, using this compound. This expands the scope of heterocyclic chemistry and potential pharmaceutical applications (Yuskovets & Ivin, 2007).

Safety And Hazards

The safety and hazards of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are related to its pharmaceutical activity .

Future Directions

The future directions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione research involve the synthesis of metal complexes with a broad spectrum of pharmaceutical activity .

properties

IUPAC Name

5-acetyl-6-hydroxy-1,3-thiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-2(8)3-4(9)7-6(11)12-5(3)10/h10H,1H3,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSJHXWCIHEKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187243
Record name 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

CAS RN

936074-63-4, 91114-97-5
Record name 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Taha, AAA Emara, MM Mashaly, OMI Adly - Spectrochimica Acta Part A …, 2014 - Elsevier
Metal complexes of copper(II), nickel(II), cobalt(II), oxovanadium(IV), chromium(III) and cadmium(II) with a new bridged ONS dibasic tridentate hydrazone (H 2 L) derived from 5-acetyl-4-…
Number of citations: 29 www.sciencedirect.com
OMI Adly - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
Metal complexes of Ni(II), Co(II), Cd(II), VO(IV) and UO 2 (VI) as well as several Cu(II) salts, including Cl - ,NO 3 - ,AcO - ,ClO 4 - and SO 4 -2 with a tridentate O 2 N donor Schiff base …
Number of citations: 48 www.sciencedirect.com
OMI Adly - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
Metal complexes with the general formula [ML(H 2 O)(CH 3 OH) x ]·nH 2 O·(CH 3 OH) y (NO 3 ) z [M=Cu(II), Ni(II), Co(II), VO(IV), Cr(III), Cd(II), Zn(II) or UO 2 (VI); x=0–2; y=0,1; z=0,1; n=0…
Number of citations: 41 www.sciencedirect.com
AV Velikorodov, AS Zukhayrayeva, VP Osipova… - Russian Journal of …, 2019 - Springer
5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione reacted with cyclohexyl and benzyl (4-aminophenyl)carbamates in boiling ethanol in the presence of a catalytic amount of glacial …
Number of citations: 3 link.springer.com
OMI Adly, M Shebl, EM Abdelrhman… - Applied …, 2023 - Wiley Online Library
New nickel (II), cobalt (II), and several copper (II) complexes have been synthesized from the hydrazone ligand (AHTDSH; H 2 L); which obtained from 5‐acetyl‐4‐hydroxy‐2H‐1,3‐…
Number of citations: 5 onlinelibrary.wiley.com
OMI Adly, HF El-Shafiy, M Shebl - Journal of Molecular Structure, 2019 - Elsevier
New Schiff base ligand was prepared by condensation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with o-phenylenediamine. Cu(II), Ni(II), Co(II), VO(IV), Zn(II), Cd(II) and UO 2 (…
Number of citations: 22 www.sciencedirect.com
OMI Adly, A Taha, SA Fahmy - Journal of Molecular Structure, 2015 - Elsevier
Metal complexes with the general formula Some newly transition metal complexes, [ML(H 2 O) x (NO 3 ) y ], x = 1–2 and y = 0–1, [M = Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Ce(III), Cd(II), Zn(II…
Number of citations: 9 www.sciencedirect.com
VN Yuskovets, AV Moskvin, BA Ivin - Russian journal of general …, 2004 - researchgate.net
R= CH3 (a), C2H5 (b), C3H7 (c). an extremely downfield OH proton signal (d 17.673 18.08 ppm) involved in intramolecular hydrogen bonding. This signal is absent from the spectra of …
Number of citations: 12 www.researchgate.net
OMI Adly, A Taha, SA Fahmy - Journal of Molecular Structure, 2015 - Elsevier
A new pentafunctional N 3 O 2 Schiff base, H 2 L ligand, and its metal chelates with Cu(II), Ni(II), Co(II), VO(IV), Zn(II), Cd(II), Ce(III), Cr(III), Fe(III) and UO 2 (VI) have been synthesized …
Number of citations: 12 www.sciencedirect.com
SA Halim, OMI Adly - Applied Organometallic Chemistry, 2018 - Wiley Online Library
New ternary Cu(II)‐chelates with the general formula [ML L′(H 2 O) x ] (NO 3 ) y x (H 2 O), x = 0–2 and y = 0–1, (L) = 5‐acetyl‐4‐hydroxy‐2H‐1,3‐thiazine‐2,6(3H)‐dione with in the …
Number of citations: 5 onlinelibrary.wiley.com

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